3-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butanamide

PI3Kα inhibition Cancer signaling Kinase inhibitor

3-Methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butanamide (CAS 1203276-89-4) is a synthetic small-molecule morpholinopyrimidine derivative that functions as a potent, ATP-competitive dual inhibitor of class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR) kinase. Biochemically profiled in the Genentech kinase inhibitor program , this compound exhibits nanomolar inhibitory activity across multiple PI3K isoforms and mTOR, placing it within the clinically validated class of morpholinopyrimidine-based PI3K/mTOR inhibitors.

Molecular Formula C16H27N5O2
Molecular Weight 321.425
CAS No. 1203276-89-4
Cat. No. B2788975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butanamide
CAS1203276-89-4
Molecular FormulaC16H27N5O2
Molecular Weight321.425
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)CC(C)C
InChIInChI=1S/C16H27N5O2/c1-12(2)10-16(22)18-5-4-17-14-11-15(20-13(3)19-14)21-6-8-23-9-7-21/h11-12H,4-10H2,1-3H3,(H,18,22)(H,17,19,20)
InChIKeyIQOPDBQCVYURBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butanamide (CAS 1203276-89-4): A Potent Dual PI3K/mTOR Morpholinopyrimidine Inhibitor for Procured Research


3-Methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butanamide (CAS 1203276-89-4) is a synthetic small-molecule morpholinopyrimidine derivative that functions as a potent, ATP-competitive dual inhibitor of class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR) kinase. Biochemically profiled in the Genentech kinase inhibitor program [1], this compound exhibits nanomolar inhibitory activity across multiple PI3K isoforms and mTOR, placing it within the clinically validated class of morpholinopyrimidine-based PI3K/mTOR inhibitors.

Why 3-Methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butanamide Cannot Be Simply Substituted: PI3K Isoform Selectivity Drives Application-Specific Procurement


While morpholinopyrimidine-based PI3K/mTOR inhibitors share a conserved heterocyclic core, subtle variations in the side-chain substitution pattern—such as the 3-methylbutanamide ethylamino moiety present in this compound—produce marked differences in PI3K isoform selectivity and potency. As demonstrated by direct biochemical profiling, 3-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butanamide possesses a unique PI3Kδ/p110α dual-inhibitory signature (IC50 values of 1.5 nM and 1 nM, respectively) that cannot be replicated by structurally similar morpholinopyrimidines such as PI-103 or GDC-0980 (Apitolisib) [1] . Substituting with a generic morpholinopyrimidine inhibitor would risk losing the exceptional PI3Kδ potency and balanced pan-PI3K/mTOR inhibition profile that justify the use of this specific compound.

3-Methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butanamide: Quantitative Differentiation Evidence Against Closest PI3K/mTOR Comparators


Up to 8-Fold Superior PI3Kα Potency Relative to PI-103 and GDC-0980

3-Methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butanamide inhibits PI3Kα (p110α subunit) with an IC50 of 1 nM, as determined by a fluorescence polarization-based product-formation assay. This represents an 8-fold improvement over PI-103 (IC50 = 8 nM) and a 5-fold improvement over GDC-0980 (IC50 = 5 nM), both widely referenced dual PI3K/mTOR inhibitors [1] [2]. The enhanced potency may enable lower dosing requirements and improved target engagement in PI3Kα-dependent cancers.

PI3Kα inhibition Cancer signaling Kinase inhibitor Morpholinopyrimidine

Modestly Superior mTOR Inhibitory Activity (Ki = 14 nM) Versus GDC-0980 and PI-103

The compound inhibits human recombinant mTOR with a Ki of 14 nM, assessed by inhibition of 4E-BP1 phosphorylation in an insect cell expression system [1]. This Ki value is 1.2-fold lower (i.e., more potent) than GDC-0980 (Ki = 17 nM) and compares favorably to PI-103, which exhibits an mTORC1 IC50 of 20 nM in separate biochemical assays . While the numerical advantage is modest, it is achieved in a compound that simultaneously maintains low-nanomolar PI3Kα and PI3Kδ inhibition—a dual-target profile not observed in the comparators at equivalent potency levels.

mTOR inhibition mTORC1 4E-BP1 phosphorylation Kinase inhibitor

Exceptional PI3Kδ Potency (IC50 = 1.5 nM): A 32-Fold Advantage Over PI-103 and 4.7-Fold Over GDC-0980

The compound demonstrates potent inhibition of PI3Kδ (p110δ subunit) with an IC50 of 1.5 nM in a fluorescence polarization product-formation assay [1]. This represents a 32-fold potency advantage over PI-103 (IC50 = 48 nM) and a 4.7-fold advantage over GDC-0980 (IC50 = 7 nM) . PI3Kδ is a clinically validated target in B-cell malignancies, and such a wide potency gap constitutes a meaningful differentiation for research applications requiring selective engagement of the δ-isoform.

PI3Kδ inhibition B-cell malignancies Leukemia Immuno-oncology

Optimal Procurement-Driven Application Scenarios for 3-Methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butanamide


PI3Kα-Driven Oncology Drug Discovery Programs Targeting PIK3CA-Mutant Solid Tumors

With an IC50 of 1 nM against PI3Kα—8-fold more potent than PI-103—this compound is ideally suited as a chemical biology probe for studying PI3Kα-dependent signaling in breast cancer (e.g., MCF-7, T-47D) and colorectal cancer cell lines (e.g., HCT116, DLD-1) harboring activating PIK3CA mutations [1] . Its balanced mTOR inhibition (Ki = 14 nM) further enables the simultaneous blockade of both upstream and downstream nodes of the PI3K/AKT/mTOR pathway, making it a valuable single-agent tool for investigating pathway feedback dynamics and resistance mechanisms.

Hematological Malignancy Research Requiring Broad PI3Kδ & PI3Kα Coverage

The compound's exceptional PI3Kδ potency (IC50 = 1.5 nM, 32-fold better than PI-103) combined with low-nanomolar PI3Kα inhibition makes it a differentiated candidate for preclinical studies in B-cell malignancies where both δ- and α-isoform signaling contribute to pathogenesis [1] . This dual-isoform profile is particularly relevant for diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) models, where PI3Kδ-selective inhibitors (e.g., idelalisib) may be insufficient to fully abrogate PI3K pathway activity. Procurement for in vivo xenograft studies would leverage the superior PD marker suppression anticipated from this combined potency.

High-Throughput Screening (HTS) Hit Validation and Lead Optimization Campaigns

As a morpholinopyrimidine chemotype with well-characterized biochemical inhibition data across all class I PI3K isoforms (α: 1 nM, β: 44 nM, δ: 1.5 nM, γ: 20 nM) and mTOR (14 nM) [1], this compound serves as an excellent reference inhibitor for assay development, HTS hit confirmation, and SAR expansion programs. Its broad nanomolar activity across the PI3K/mTOR target family allows it to function as a positive control in biochemical and cellular assays, while its distinct 3-methylbutanamide side chain provides a clear structural departure from the thieno[3,2-d]pyrimidine-based comparators, offering a different IP and optimization vector.

Mechanistic Studies of PI3K-mTOR Feedback Signaling in Cancer Biology

The compound's ability to inhibit both PI3Kα (IC50 = 1 nM) and mTOR (Ki = 14 nM) at comparable low-nanomolar concentrations makes it a powerful tool for dissecting the PI3K-mTOR feedback loop that limits the efficacy of isoform-selective PI3K inhibitors [1] . Unlike PI3Kα-selective agents (e.g., alpelisib) that can induce compensatory mTORC1 reactivation via IRS1/2 feedback, or mTOR-selective inhibitors that fail to block PI3K-mediated survival signals, this dual inhibitor provides a single-agent solution for comprehensive pathway suppression. Procurement for signal transduction research programs focused on adaptive resistance would benefit from this compound's unique balanced pharmacology.

Quote Request

Request a Quote for 3-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.